molecular formula C20H16O3 B6339133 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid CAS No. 1171924-75-6

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid

Cat. No. B6339133
CAS RN: 1171924-75-6
M. Wt: 304.3 g/mol
InChI Key: YJUGQBLUXONEJP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid (2-M-6-N-V-B) is an organic compound belonging to the family of benzoic acids. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Catalysis and Hydroesterification

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid derivatives have been studied in the context of catalysis. For instance, 2-vinyl-6-methoxynaphthalene, a related compound, has been hydroesterified to produce methyl ester of 6-methoxy naphthyl propionic acid using palladium complexes. This process involves the use of palladium complexes with chelating nitrogen ligands, demonstrating the compound's potential in catalytic applications (Atla, Kelkar, & Chaudhari, 2009).

2. Luminescent Lanthanide Complexes

The photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands, closely related to 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid, and their Eu(III)-cored complexes were investigated to understand energy-transfer pathways in luminescent lanthanide complexes. This research provides insight into the role of intramolecular charge transfer complexes and energy transfer processes, which are crucial in the development of efficient luminescent materials (Kim, Baek, & Kim, 2006).

3. Synthesis of Anti-inflammatory Agents

Another application lies in the synthesis of precursors for anti-inflammatory agents. A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of naproxen, has been developed. This synthesis involves Pd-catalyzed reactions and highlights the compound's utility in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

4. C-H Functionalization

The compound also finds application in C-H functionalization studies. Remote site-selective C-H iodination of 2-aryl benzoic acid derivatives, which include 2-(naphthalen-1-yl)benzoic acids, was achieved via formal C-H/C-I metathesis using readily available iodinating reagents. This showcases its potential in site- and chemo-selective iodination processes (Gao, Wang, Zhou, Wang, Li, & Li, 2022).

properties

IUPAC Name

2-methoxy-6-[(E)-2-naphthalen-1-ylethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13H,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGQBLUXONEJP-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid

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